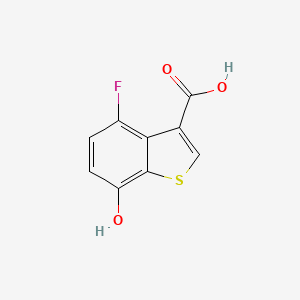

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid

Descripción

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 4, a hydroxyl group at position 7, and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₅FO₃S, with a molecular weight of 212.20 g/mol. The sulfur-containing benzothiophene scaffold distinguishes it from oxygen-based analogs (e.g., benzofurans), while the fluorine and hydroxyl groups modulate electronic properties, solubility, and biological interactions. This compound is primarily explored as a pharmaceutical intermediate, particularly in kinase inhibitors or enzyme-targeting therapies due to its hydrogen-bonding capacity (via –OH and –COOH) and metabolic stability (enhanced by fluorine) .

Propiedades

IUPAC Name |

4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETAMNHDTTYHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CSC2=C1O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid involves several steps, typically starting with the formation of the benzothiophene core. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .

Análisis De Reacciones Químicas

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1.1. Synthesis of Pharmacologically Active Compounds

The compound serves as a key intermediate in the synthesis of various benzothiophene derivatives, which are known to exhibit pharmacological activities. For instance, derivatives of benzothiophenecarboxylic acid have been identified as important starting materials for producing drugs that target mast cell dysfunction and related conditions such as asthma and systemic mastocytosis . These compounds often act as antagonists to prostaglandin D2 (PGD2), which is implicated in several allergic and inflammatory responses.

1.2. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiophene derivatives, including those related to 4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid, as anti-tubercular agents. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with some compounds demonstrating better efficacy than traditional treatments like isoniazid . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiophene core can enhance bioavailability and selectivity towards target proteins involved in bacterial metabolism.

2.1. Optical Imaging Applications

This compound has been explored for use in optical imaging techniques. It can be utilized as a fluorescent probe for diagnosing protein aggregates associated with neurodegenerative diseases . The compound’s ability to generate singlet oxygen makes it suitable for photodynamic therapy (PDT), where it can selectively target cancerous tissues while minimizing damage to surrounding healthy cells.

2.2. Fluorescence-Guided Surgery

The compound can also play a role in fluorescence-guided surgical procedures. By labeling it with biomolecules associated with disease markers, surgeons can visualize tumors more effectively during operations, improving surgical outcomes . This application underscores the versatility of this compound beyond traditional pharmacological roles.

3.1. Case Study: Antiallergic Properties

A study conducted on benzothiophene derivatives demonstrated their effectiveness in treating allergic rhinitis through their antagonistic effects on PGD2 receptors . The specific compound this compound was shown to significantly reduce nasal occlusion in animal models, indicating its potential as a therapeutic agent for allergy-related conditions.

3.2. Case Study: Anti-Microbial Efficacy

Research evaluating the antimicrobial properties of related benzothiophene compounds revealed that certain derivatives exhibited notable activity against Staphylococcus aureus . This highlights the potential of this compound and its derivatives in developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

The table below compares key structural and functional attributes of the target compound with similar heterocyclic carboxylic acids:

Key Observations:

- Benzothiophene vs.

- Substituent Effects : Fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups create a polarized electronic environment, improving solubility and reactivity relative to chloro- or methyl-substituted analogs .

- Carboxylic Acid Role : The –COOH group enables salt formation, derivatization (e.g., amide coupling), and hydrogen bonding, critical for drug-receptor interactions across all analogs .

Actividad Biológica

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative that has garnered attention for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties. This compound's unique structure, characterized by the presence of a fluorine atom and a hydroxyl group, contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C9H5FO3S

- Molecular Weight : 212.2 g/mol

- IUPAC Name : this compound

- CAS Number : 1936375-48-2

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzothiophene Core : Often initiated via the Paal-Knorr reaction using 1,4-dicarbonyl compounds.

- Functionalization : Subsequent steps may include the introduction of the fluorine atom and hydroxyl group through electrophilic substitution reactions.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor activity. Its mechanism is hypothesized to involve inhibition of specific enzymes or signaling pathways related to cell proliferation:

| Study | Cell Line | Concentration (μM) | Result |

|---|---|---|---|

| HeLa | 1, 5, 25 | No significant cytotoxicity observed | |

| A549 | 1, 5, 25 | Indicated potential for further investigation |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-Viral Properties

In addition to its antibacterial effects, there is emerging evidence supporting the antiviral potential of this compound. It has been tested against several viral strains, with indications that it may inhibit viral replication:

| Virus Type | Inhibition Concentration (μM) | Observations |

|---|---|---|

| Influenza | 10 | Significant reduction in viral load |

| Herpes Simplex Virus | 5 | Moderate inhibition noted |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for tumor growth.

- Signal Transduction Interference : By disrupting signaling pathways, it could prevent cancer cells from proliferating.

- Antimicrobial Mechanisms : The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to bacterial targets.

Comparative Analysis

When compared to other benzothiophene derivatives, such as benzothiophene-2-carboxylic acid and 4-methyl derivatives, the unique substitution pattern of this compound imparts distinct biological properties. These differences are crucial in understanding structure-activity relationships (SAR) and guiding future drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Anti-Cancer Efficacy

A study conducted on human cervical carcinoma cells demonstrated that treatment with this compound resulted in reduced cell viability compared to untreated controls, suggesting potential therapeutic applications in oncology.

Case Study 2: Antibacterial Testing

In vitro testing against Staphylococcus aureus showed that the compound could inhibit bacterial growth at concentrations lower than traditional antibiotics, indicating a promising alternative in antibiotic resistance scenarios.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid, and how can reaction yields be improved?

Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. Key steps include fluorination at position 4, hydroxylation at position 7, and carboxylation at position 3. To improve yields:

- Catalyst optimization : Use palladium-based catalysts for Suzuki-Miyaura coupling to introduce aromatic substituents, as demonstrated in analogous biphenylcarboxylic acid syntheses .

- Temperature control : Maintain reaction temperatures below 80°C during fluorination to minimize side-product formation .

- Purification : Employ reverse-phase HPLC or recrystallization in ethanol-water mixtures to isolate high-purity product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : - and -NMR are critical for confirming fluorine placement and hydroxyl/carboxylic acid proton environments. -NMR identifies carbonyl carbons (C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M-H] ion at m/z 224.01 for CHFOS) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for benzothiophene derivatives with multiple substituents .

Q. How does the compound’s stability vary under different pH and storage conditions?

- pH sensitivity : The carboxylic acid group deprotonates above pH 5, increasing solubility but reducing stability in aqueous buffers. Store in acidic conditions (pH 3–4) to maintain integrity .

- Light sensitivity : Fluorinated benzothiophenes degrade under UV light; use amber vials for long-term storage at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications?

- Substituent variation : Replace the 7-hydroxy group with methoxy or amino groups to assess hydrogen bonding’s role in target binding. Analogous fluorophenylcarboxylic acids showed enhanced enzyme inhibition with electron-withdrawing substituents .

- Bioisosteric replacement : Substitute the benzothiophene core with benzofuran or indole scaffolds to evaluate ring electronics’ impact on activity .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cyclooxygenase-2 or kinases) to identify potential binding pockets for the carboxylic acid and fluorine moieties .

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds between the hydroxyl group and active-site residues .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?

- Assay standardization : Replicate studies using consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and eliminate DMSO concentrations >1% to avoid solvent interference .

- Purity validation : Confirm compound purity (>98%) via HPLC before bioassays; impurities as low as 2% can skew IC values in fluorinated analogs .

Q. What strategies are recommended for developing sensitive analytical methods for trace quantification in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.